molecular formula C11H16O3 B7997566 2-(3-Ethoxy-4-methoxyphenyl)ethanol

2-(3-Ethoxy-4-methoxyphenyl)ethanol

Cat. No.: B7997566
M. Wt: 196.24 g/mol
InChI Key: PPJLLAIDCVMLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethoxy-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O3 It is a derivative of phenethyl alcohol, characterized by the presence of ethoxy and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(3-Ethoxy-4-methoxyphenyl)acetaldehyde using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process can be optimized for large-scale production by using efficient catalysts and continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Ethoxy-4-methoxyphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, participating in the formation of new chemical bonds. Its biological activity may be attributed to its ability to interact with cellular components, potentially affecting enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethoxy-4-methoxyphenyl)ethanol is unique due to the presence of both ethoxy and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to other similar compounds .

Properties

IUPAC Name

2-(3-ethoxy-4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2/h4-5,8,12H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJLLAIDCVMLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.